3,4-diphenyl-5H-furan-2-one
Overview
Description
3,4-Diphenyl-5H-furan-2-one is an organic compound with the molecular formula C16H12O2. It belongs to the class of furanones, which are characterized by a furan ring fused with a carbonyl group. This compound is known for its unique structure, which includes two phenyl groups attached to the furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diphenyl-5H-furan-2-one can be achieved through several methods. One common approach involves the multi-component condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, pyruvic acid, and different aromatic amines. This reaction is typically carried out by refluxing in acetic acid, resulting in good to high yields . Another method involves the refluxing of unsaturated arylidene pyruvic acid with different aromatic amines in acetic acid, although this method yields lower quantities compared to the first method .
Industrial Production Methods
Industrial production of this compound is not extensively documented. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3,4-Diphenyl-5H-furan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
3,4-Diphenyl-5H-furan-2-one has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It has been studied for its potential antibacterial and antifungal properties.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3,4-diphenyl-5H-furan-2-one involves its interaction with specific molecular targets. For instance, some derivatives of this compound have been shown to inhibit the interaction between MDM2 and p53, a key pathway in cancer biology . Additionally, it can inhibit cyclooxygenase-1 (COX-1), which is involved in inflammatory processes .
Comparison with Similar Compounds
Similar Compounds
3,4-Diarylfuran-2(5H)-ones: These compounds share a similar furanone core but differ in the substituents on the phenyl rings.
3,4-Dihalo-5H-furan-2-ones: These compounds have halogen atoms attached to the furan ring, which can alter their chemical properties.
Uniqueness
3,4-Diphenyl-5H-furan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3,4-diphenyl-2H-furan-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c17-16-15(13-9-5-2-6-10-13)14(11-18-16)12-7-3-1-4-8-12/h1-10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBAHTZRJQATEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=O)O1)C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20322231 | |
Record name | 3,4-diphenyl-5H-furan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20322231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5635-16-5 | |
Record name | 5635-16-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400730 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4-diphenyl-5H-furan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20322231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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